N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
Description
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-6-4-13(5-7-15)11-18-10-2-3-14(12-18)17-22(19,20)16-8-9-16/h4-7,14,16-17H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCVQYUTRXVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and other pharmacological effects. The information is sourced from diverse studies, providing a comprehensive overview of the compound's efficacy and mechanisms.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 306.42 g/mol. Its structure features a piperidine ring, a cyclopropane moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂S |
| Molecular Weight | 306.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, sulfonamide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria.
- Study Findings : A study on related sulfonamide compounds revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM . While specific data for this compound is limited, it can be inferred that similar compounds may exhibit comparable activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase Inhibition : Compounds bearing the piperidine structure have been noted for their AChE inhibitory properties. In related studies, several derivatives showed strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may also possess similar inhibitory capabilities.
- Urease Inhibition : Urease inhibitors are crucial in treating conditions like urinary tract infections. The mentioned study indicated that several sulfonamide derivatives exhibited strong urease inhibition, with some compounds achieving IC50 values as low as 1.13 µM . This highlights the potential therapeutic applications of this compound in managing urease-related disorders.
Other Pharmacological Activities
Beyond antibacterial and enzyme inhibition, compounds with similar structures have been associated with various pharmacological activities:
- Anti-inflammatory : Piperidine derivatives have demonstrated anti-inflammatory effects in multiple studies.
- Anticancer : Some sulfonamide derivatives have shown promising results in cancer cell line studies, indicating potential antitumor properties .
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
In a comprehensive study conducted by Nafeesa et al., several new sulfonamide derivatives were synthesized and evaluated for their biological activities. The study highlighted the importance of structural modifications in enhancing biological efficacy. The synthesized compounds were subjected to various assays to determine their antibacterial and enzyme inhibitory activities.
Table 2: Biological Activity Summary from Case Study
| Compound ID | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Urease Inhibition (IC50 µM) |
|---|---|---|---|
| Compound 7l | 2.14 | 0.63 | 1.13 |
| Compound 7m | 0.63 | 2.17 | 2.39 |
| Compound 7n | 1.21 | Not specified | 6.28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
